[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid
Overview
Description
[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Communication in Honeybees
One area of research that indirectly relates to the query involves the study of chemical communication in honeybees, specifically through pheromones. While the compound is not directly mentioned, understanding the role of various chemical compounds in biological systems, such as pheromones in honeybees, can provide insights into the broader applications of chemical compounds in scientific research. Chemical cues and pheromones play crucial roles in the behavior and social organization of honeybees, with certain compounds acting as releaser or primer pheromones to influence behavior and physiological states (M. Trhlin & J. Rajchard, 2018).
Synthesis and Pharmacological Activities of Piracetam
Another relevant piece of research discusses piracetam, a nootropic drug used in the treatment of CNS disorders. The chemical name and structure of piracetam share similarities in complexity and purpose with the compound , highlighting the potential for diverse biological activities and synthetic methodologies in the realm of chemical compounds designed for neurological applications (Nidhi Dhama et al., 2021).
Degradation of Acetaminophen by Advanced Oxidation Processes
Research on the degradation of acetaminophen through advanced oxidation processes (AOPs) investigates the kinetics, mechanisms, and by-products of AOPs in treating pharmaceutical compounds in water. This study indirectly relates to the query by exploring how complex organic compounds, similar to the one , interact with environmental processes and the implications for biotoxicity and environmental safety (Mohammad Qutob et al., 2022).
Ethanol-H2 Co-production Fermentation
In the context of bioenergy, research on ethanol-type fermentation (ETF) and the metabolic regulation of ethanol-H2 co-producing bacteria offers insights into how chemical compounds are utilized and transformed in biological processes to recover energy. This area of study demonstrates the potential applications of chemical compounds in enhancing bioenergy recovery and understanding metabolic pathways (Zhen Li et al., 2020).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other aromatic compounds, which often bind to their targets and induce changes in their function .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid may also affect a wide range of biochemical pathways.
Pharmacokinetics
Most of the substances fit lipinski’s rule of five, indicating drug-like properties .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18(14-23(15-19(25)26)16-6-2-1-3-7-16)22-12-10-21(11-13-22)17-8-4-5-9-20-17/h1-9H,10-15H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKDEKSRVJINQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160977 | |
Record name | Glycine, N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-55-9 | |
Record name | Glycine, N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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